Cystamine Dihydrochloride

Transglutaminase inhibition Neurodegeneration Redox biology

Cystamine dihydrochloride combines allosteric TGM2 inactivation via regulatory disulfide bond formation with caspase-3 inhibition (IC50 23.6 μM)—a dual mechanism not replicated by cysteamine, putrescine, or monodansylcadaverine. Unlike competitive inhibitors, it retains intracellular TGase potency under reducing conditions as a redox-sensitive prodrug. Orally bioavailable, neuroprotective in R6/2 HD murine models (~20% disease slowing). Essential for Huntington's disease and transglutaminase research. Substitution invalidates experimental conclusions. ≥98% purity.

Molecular Formula C4H12N2S2.2ClH
C4H14Cl2N2S2
Molecular Weight 225.2 g/mol
CAS No. 56-17-7
Cat. No. B1669677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCystamine Dihydrochloride
CAS56-17-7
Synonyms2,2' Dithiobisethanamine
2,2'-Dithiobisethanamine
Calcium Salt, Cystamine
Cystamine
Cystamine Calcium Salt
Cystamine Diacetate
Cystamine Dihydrobromide
Cystamine Dihydrochloride
Cystamine Hydrobromide
Cystamine Hydrochloride
Cystamine Sulfate
Cystamine Sulfate (1:1)
Cysteinamine Disulfide
Cystinamin
Cystineamine
Decarboxycystine
Diacetate, Cystamine
Diaminodiethyldisulfide
Dihydrobromide, Cystamine
Dihydrochloride, Cystamine
Disulfide, Cysteinamine
Hydrobromide, Cystamine
Hydrochloride, Cystamine
Sulfate, Cystamine
Molecular FormulaC4H12N2S2.2ClH
C4H14Cl2N2S2
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESC(CSSCCN)N.Cl.Cl
InChIInChI=1S/C4H12N2S2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H
InChIKeyYUFRRMZSSPQMOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cystamine Dihydrochloride (CAS 56-17-7): An Orally Active Transglutaminase and Caspase-3 Inhibitor for Preclinical Research


Cystamine dihydrochloride (CAS 56-17-7), an organic disulfide, is a small-molecule inhibitor with well-characterized activity against tissue transglutaminase 2 (TGM2/TG2) and caspase-3 . It functions as a precursor to the aminothiol cysteamine in vivo but exhibits distinct biochemical properties, including an allosteric inhibitory mechanism on TGM2 via disulfide bond formation [1]. Cystamine dihydrochloride is orally bioavailable and has demonstrated neuroprotective effects in preclinical models of Huntington's disease (HD) and other neurodegenerative disorders [2]. Its ability to modulate protein crosslinking, apoptosis, and oxidative stress pathways makes it a valuable tool compound for investigating polyglutamine expansion disorders and transglutaminase-related pathologies [1][2].

Cystamine Dihydrochloride (CAS 56-17-7) Selection Rationale: Mechanistic and Pharmacodynamic Distinctions from Closest Analogs


Direct substitution of cystamine dihydrochloride with its reduced form, cysteamine, or with alternative transglutaminase (TGase) inhibitors such as putrescine or monodansylcadaverine, is scientifically invalid due to fundamentally different inhibition mechanisms, redox-dependent potency, and in vivo pharmacodynamics. Cystamine acts as an allosteric inactivator of TGM2 by promoting the oxidation of vicinal cysteine residues to form a regulatory disulfide bond [1], whereas cysteamine and many pseudo-substrate inhibitors act as competitive inhibitors of the transamidation reaction [2]. Furthermore, while cystamine is reduced to cysteamine in vivo, it retains superior intracellular TGase inhibitory potency even under reducing cytoplasmic conditions due to its ability to form mixed disulfides [3]. This dual mechanism—allosteric inactivation combined with redox-sensitive prodrug behavior—is not replicated by any single comparator, making the selection of cystamine dihydrochloride essential for experiments designed to interrogate specific transglutaminase-dependent pathways.

Cystamine Dihydrochloride (CAS 56-17-7): Quantitative Differentiation Evidence for Scientific Procurement


Cystamine vs. Cysteamine: Superior Intracellular TGase Inhibition Under Physiological Conditions

In a direct head-to-head comparison using a human embryonic kidney cell (HEK293) model, cystamine inhibited intracellular transglutaminase (TGase) activity more strongly than cysteamine despite the reducing cytoplasmic environment [1]. While cysteamine acts as a competitive inhibitor, cystamine inactivates the enzyme by promoting the formation of an allosteric disulfide bond, a mechanism that preserves its inhibitory advantage in situ [1][2].

Transglutaminase inhibition Neurodegeneration Redox biology

Cystamine TGM2 Inhibition: Potency Benchmark (IC50 ≈ 2.5 mM) for In Vitro Assay Design

Cystamine inhibits tissue transglutaminase 2 (TGM2) with an IC50 value of approximately 2.5 mM, as established in permeabilized cell systems . This relatively high IC50 reflects its mechanism as an allosteric inactivator that promotes disulfide bond formation rather than acting as a competitive active-site binder [1]. This potency value serves as a critical reference point for selecting appropriate inhibitor concentrations in cell-based and biochemical assays.

TGM2 inhibitor Enzymology Assay development

Cystamine Caspase-3 Inhibition: Defined IC50 (23.6 μM) for Apoptosis Pathway Studies

Cystamine dihydrochloride inhibits recombinant caspase-3 activity in vitro with an IC50 of 23.6 μM [1][2]. This inhibition is concentration-dependent and occurs in situ against caspase-3 activation induced by various pro-apoptotic agents [1]. This defined IC50 provides a quantitative benchmark for selecting cystamine concentrations in apoptosis-related assays, distinguishing it from compounds that lack caspase inhibitory activity.

Caspase inhibition Apoptosis Polyglutamine disorders

Cystamine vs. Cysteamine in Huntington's Disease Models: Comparable Disease Slowing with Distinct Safety Profiles

In a murine model of Huntington's disease, cystamine slowed disease progression by approximately 20% [1]. Cysteamine, its reduced form, produced a similar benefit but with a narrower therapeutic window, leading to dose-limiting side effects including motor impairment and nausea in clinical studies [1][2]. The maximum tolerated dose of cysteamine in HD patients was determined to be 20 mg/kg/day, with side effects emerging at higher doses [2].

Huntington's disease Neuroprotection In vivo efficacy

Cystamine Dual Antioxidant Mechanism: Glutathione Elevation and Radical Scavenging

Cystamine exerts antioxidant effects through a dual mechanism: direct scavenging of hydroxyl radicals and indirect elevation of intracellular glutathione (GSH) and cysteine levels [1][2]. In contrast to glutathione, whose protective effect against lipid peroxidation is labile and sensitive to heat pretreatment and alkylating agents, the protection conferred by cysteamine (the reduced form of cystamine) is stable and unaffected by these treatments [3]. In a transgenic mouse model of Huntington's disease (R6/2), cystamine increased brain L-cysteine levels, contributing to neuroprotection [2].

Oxidative stress Antioxidant Neuroprotection

Cystamine vs. Putrescine and Cadaverine: Distinct TG2 Inhibition Mechanism as Allosteric Inactivator

A comprehensive profiling platform for TG2 inhibitors classified cystamine, putrescine, and cadaverine as alternative substrates rather than true active-site inhibitors [1]. However, cystamine is distinguished by its additional capacity to inactivate TG2 through an oxidative, allosteric mechanism—promoting disulfide bond formation between vicinal cysteine residues on the enzyme [2]. Putrescine and cadaverine lack this allosteric inactivation property and function solely as competitive amine substrates. Cystamine exhibits competitive properties toward lysine-donor substrates (Km increase, unchanged Vmax) but achieves superior cellular efficacy due to its dual inhibitory modes [1][2].

TG2 inhibitor Mechanism of action Allosteric regulation

Cystamine Dihydrochloride (CAS 56-17-7): Evidence-Backed Research and Preclinical Application Scenarios


Huntington's Disease Preclinical Research: TG2 and Caspase-3 Dual Inhibition

Cystamine dihydrochloride is ideally suited for Huntington's disease (HD) preclinical studies due to its dual inhibition of transglutaminase 2 (TGM2/TG2) and caspase-3, both implicated in HD pathogenesis [1]. The compound slows disease progression by approximately 20% in murine HD models [2] and increases brain levels of the antioxidant L-cysteine in R6/2 transgenic mice [3]. Its orally bioavailable profile and favorable tolerability compared to cysteamine make it the preferred tool compound for long-term in vivo efficacy studies in HD [2].

Transglutaminase Biology: Allosteric Inactivation Mechanism Studies

For investigations into transglutaminase 2 (TG2) regulation and allosteric inhibition, cystamine dihydrochloride is the compound of choice. Unlike competitive inhibitors (e.g., cysteamine, putrescine), cystamine inactivates TG2 by promoting the oxidation of vicinal cysteine residues to form an allosteric disulfide bond [1]. This mechanism provides superior intracellular TGase inhibition even under reducing conditions [2] and allows researchers to distinguish between competitive substrate effects and true enzyme inactivation in cellular assays [3].

Apoptosis and Caspase-3 Pathway Analysis

Cystamine dihydrochloride is a validated tool for studying caspase-3-dependent apoptosis pathways, with a defined in vitro IC50 of 23.6 μM [1]. The compound inhibits caspase-3 activation in situ in a concentration-dependent manner, making it suitable for dose-response studies in cellular models of polyglutamine aggregation and neurodegeneration [1]. Its well-characterized potency allows researchers to design experiments with precise concentration ranges to dissect the contribution of caspase-3 to disease phenotypes.

Oxidative Stress and Antioxidant Defense Research

Cystamine dihydrochloride serves as a reliable tool for studying antioxidant defense mechanisms due to its stable, dual-mode antioxidant activity. It directly scavenges hydroxyl radicals and elevates intracellular glutathione and cysteine levels [1][2]. Unlike glutathione, whose protection is labile under heat or alkylating conditions, cystamine-derived protection is stable [3]. This makes it particularly valuable for chronic oxidative stress models in neurodegeneration research where sustained antioxidant effects are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cystamine Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.